1-Benzylimidazole

Catalog No.
S593496
CAS No.
4238-71-5
M.F
C10H10N2
M. Wt
158.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzylimidazole

CAS Number

4238-71-5

Product Name

1-Benzylimidazole

IUPAC Name

1-benzylimidazole

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

InChI

InChI=1S/C10H10N2/c1-2-4-10(5-3-1)8-12-7-6-11-9-12/h1-7,9H,8H2

InChI Key

KKKDZZRICRFGSD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=CN=C2

Synonyms

1-benzylimidazole, N-benzylimidazole

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2

Here are some areas of scientific research involving 1-Benzylimidazole:

Enzyme Inhibition:

Studies have shown that 1-Benzylimidazole can act as an inhibitor of certain enzymes, including cytochrome P450 (CYP) enzymes. These enzymes are involved in the metabolism of various drugs and other foreign compounds in the body. 1-Benzylimidazole has been shown to inhibit the activity of specific CYP enzymes, which could potentially affect the metabolism of drugs and other substances. Source: Sigma-Aldrich:

Material Science:

1-Benzylimidazole has been explored for its potential applications in material science. For example, researchers have investigated its use in the development of cyclodextrin-based polymers with specific properties. Source: National Library of Medicine: )

Other Research Areas:

-Benzylimidazole is also being investigated for its potential applications in other areas of scientific research, such as:

  • Corrosion inhibition
  • Antimicrobial activity
  • Organic synthesis

1-Benzylimidazole is an organic compound characterized by its imidazole ring substituted with a benzyl group at the first position. Its chemical formula is C10H10N2C_{10}H_{10}N_{2} and it has a molecular weight of approximately 158.20 g/mol. The compound features a five-membered heterocyclic structure that includes two nitrogen atoms, making it part of the imidazole family. This compound is notable for its diverse applications in medicinal chemistry, particularly due to its biological activity and potential therapeutic uses.

, primarily due to the reactivity of its imidazole ring. Key reactions include:

  • Alkylation: The compound can undergo alkylation reactions, where the benzyl group can be replaced or modified through nucleophilic substitution.
  • Oxidative Cleavage: The benzyl group is susceptible to oxidative cleavage, which can lead to the formation of various products depending on the reaction conditions .
  • Coordination Chemistry: As a ligand, 1-benzylimidazole can coordinate with metal ions, forming complexes that are useful in catalysis and materials science .

1-Benzylimidazole exhibits significant biological activity, particularly as a cardiotonic agent. It has been shown to influence various physiological processes, including:

  • Cardiotonic Effects: It enhances cardiac contractility and has been studied for its potential in treating heart failure .
  • Antimicrobial Properties: Some studies suggest that it may possess antimicrobial activity against certain pathogens, although further research is needed to fully understand its efficacy and mechanisms .
  • Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which may contribute to its biological effects .

The synthesis of 1-benzylimidazole typically involves the benzylation of imidazole derivatives. Common methods include:

  • Benzylation with Benzyl Chloride: A classic method involves reacting 1-unsubstituted imidazole with benzyl chloride in the presence of a base, although this method can produce by-products such as dibenzylimidazolium salts .
  • Benzyl Alcohol Method: A more efficient approach involves heating 1-unsubstituted imidazole with benzyl alcohol in the presence of a carboxylic acid or anhydride, yielding 1-benzylimidazole with fewer side reactions .
  • Use of Catalysts: Certain catalytic methods have been developed to enhance yields and selectivity in the synthesis process.

1-Benzylimidazole finds applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for cardiovascular diseases and other conditions .
  • Material Science: It serves as a curing agent and promoter in epoxy resin formulations, enhancing material properties .
  • Biochemical Research: As a biochemical reagent, it is used in various life science studies to explore biochemical pathways and interactions .

Interaction studies involving 1-benzylimidazole focus on its binding properties and effects on biological systems:

  • Enzyme Interactions: Research indicates that 1-benzylimidazole interacts with cytochrome P450 enzymes, influencing steroid biosynthesis pathways .
  • Receptor Binding: Studies have shown that it binds to specific receptors involved in cardiovascular regulation, which may explain its therapeutic potential .

Several compounds share structural similarities with 1-benzylimidazole. Here are some notable examples:

Compound NameStructure TypeUnique Features
ImidazoleHeterocyclicBasic structure without substitutions; versatile ligand.
BenzimidazoleBicyclicContains an additional benzene ring; widely used in pharmaceuticals.
2-MethylimidazoleHeterocyclicMethyl substitution at the second position; used in various industrial applications.
1-MethylimidazoleHeterocyclicMethyl substitution at the first position; involved in coordination chemistry.

Uniqueness of 1-Benzylimidazole

1-Benzylimidazole stands out due to its specific benzyl substitution, which enhances its lipophilicity and biological activity compared to simpler imidazoles. Its ability to participate in diverse

Physical Description

White or cream colored crystalline powder; [Alfa Aesar MSDS]

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Exact Mass

158.084398327 g/mol

Monoisotopic Mass

158.084398327 g/mol

Boiling Point

310 °C
310.0 °C

Heavy Atom Count

12

LogP

1.6
1.6 (LogP)

Appearance

Powder

Melting Point

68-70 °C

UNII

W4C9Z5BCV7

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adrenergic alpha-Antagonists

Vapor Pressure

0.00021 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

4238-71-5

Wikipedia

1-benzylimidazole

Dates

Modify: 2023-08-15
Mori Y, Iimura K, Hirano K: N-benzylimidazole, a potent inducer of rat liver enzymes involved in mutagenic activation of various carcinogens. Mutat Res. 1993 Jun;302(2):129-33. [PMID:7684507]
Lucas J, Chan PS, Mateja N, Cervoni P, Ronsberg MA, Lipchuck LM: 1-Benzylimidazole, a thromboxane synthetase inhibitor acutely lowers blood pressure mainly by alpha-adrenoceptor blockade in spontaneously hypertensive rats (SHR). Prostaglandins Leukot Med. 1983 Dec;12(4):409-21. [PMID:6142461]
Tuttle RS, Garcia-Minor C, Simon M: Cardiovascular effects of 1-benzylimidazole. J Pharmacol Exp Ther. 1975 Sep;194(3):624-32. [PMID:1159635]

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